molecular formula C9H6Cl2O2 B13330320 3-(2,3-Dichlorophenyl)-3-oxopropanal

3-(2,3-Dichlorophenyl)-3-oxopropanal

Cat. No.: B13330320
M. Wt: 217.05 g/mol
InChI Key: JIYJVFIBNZYETG-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-3-oxopropanal is an organic compound characterized by a propanal backbone substituted with a ketone group and a 2,3-dichlorophenyl ring. Its molecular formula is C₉H₆Cl₂O₂, with a molecular weight of 217.05 g/mol . The compound features two chlorine atoms at the 2- and 3-positions of the phenyl ring, which confer distinct electronic and steric properties.

The compound is primarily used in research settings, as indicated by its classification for "lab use only" in commercial catalogs . Derivatives of dichlorophenyl-oxopropanal structures have been explored in pharmaceutical contexts, such as SHP2 inhibitors for cancer therapy , though direct applications of this compound remain understudied.

Properties

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,5H,4H2

InChI Key

JIYJVFIBNZYETG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanal typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable reagent to introduce the oxopropanal group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular interactions and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

Key Comparative Insights:

Chlorine Substitution Patterns: The 2,3-dichloro isomer (target compound) vs. the 3,4-dichloro isomer (CAS 162251-00-5) exhibit differences in steric hindrance and electronic effects. Mono-chlorinated analogues (e.g., 3-(3-Chlorophenyl)-3-oxopropanal) have lower molecular weights (~198.6 g/mol) and reduced lipophilicity (LogP ~1.8 estimated), impacting solubility and bioavailability .

Functional Group Modifications: Replacement of the aldehyde group with a carboxylic acid (e.g., 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid) increases polarity and molecular weight (248.07 g/mol), making it more suitable for peptide-like syntheses . Ester derivatives (e.g., Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate) exhibit higher hydrophobicity (LogP ~2.5–3.0) and stability compared to aldehydes, favoring use in organic solvents .

Biological and Industrial Relevance :

  • The hydroxylated analogue (3-(4-Hydroxyphenyl)-3-oxopropanal) was investigated in plant biochemistry but lacked consistent detection, limiting its utility .
  • Dichlorophenyl-oxopropanal esters are prioritized in pharmaceutical pipelines for their improved stability and ease of functionalization .

Biological Activity

3-(2,3-Dichlorophenyl)-3-oxopropanal is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, summarizing various studies, mechanisms of action, and potential therapeutic applications.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C10H8Cl2O2
Molecular Weight 233.08 g/mol
IUPAC Name This compound

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study focused on a series of related compounds indicated that certain derivatives showed moderate antibacterial activities against both Gram-positive and Gram-negative bacteria. Notably, the minimal inhibitory concentration (MIC) for effective compounds was found to be less than 16 µg/ml against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Case Study: Antibacterial Evaluation

In a controlled study, several derivatives were synthesized and tested for their antibacterial efficacy. The results highlighted the following:

  • Compounds Tested : 7, 15, 16
  • Target Bacteria : Staphylococcus aureus, Escherichia coli
  • Results :
    • Compound 7: MIC < 16 µg/ml against S. aureus
    • Compound 15: More potent than traditional antibiotics like Levofloxacin
    • Compound 16: Effective against MRSA strains

This suggests that modifications to the phenyl group significantly impact the antibacterial activity of these compounds .

The mechanism by which this compound exerts its antibacterial effects appears to involve interference with bacterial cell wall synthesis and protein function. The presence of the dichlorophenyl moiety enhances lipophilicity, facilitating better membrane penetration and subsequent disruption of bacterial homeostasis.

Anticancer Potential

Emerging research also indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The compound's ability to modulate signaling pathways associated with cell survival and death is under investigation.

Case Study: Anticancer Activity

A recent study evaluated the effects of this compound on human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Findings :
    • Significant reduction in cell viability was observed at concentrations above 10 µM.
    • Induction of apoptosis was confirmed via flow cytometry analysis.

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeTarget Organisms/CellsObserved Effects
AntibacterialS. aureus, E. coliMIC < 16 µg/ml; effective against MRSA
AnticancerMCF-7, HeLaInduces apoptosis; reduces cell viability

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